molecular formula C13H14N2OS2 B4878083 N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4878083
M. Wt: 278.4 g/mol
InChI Key: YWWARHUYKHMBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-METHYL-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE” has a linear formula of C12H12N2OS and a molecular weight of 232.306 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .


Chemical Reactions Analysis

The electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was coupled with 1,3,4-oxadiazoles to obtain bi-heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound “3-METHYL-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE” has a molecular weight of 232.306 . For a similar compound, “1-{[(5-Methyl-1,3-thiazol-2-yl)amino][4-(tri­fluoro­methyl)phenyl]methyl}naphthalen-2-ol”, the yield was 91.5%, it was a light brown solid, and had a melting point of 148°C .

Scientific Research Applications

Pharmaceutical Applications

“N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . This class of compounds represents nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 receptors .

Co-crystallization

This compound can co-crystallize with different co-formers, such as carboxylic acids . Co-crystallization can help improve the solubility compared to that of the pure compound . For example, a co-crystal with benzoic acid has been synthesized .

Solubility Enhancement

The compound’s solubility can be substantially enhanced through co-crystallization . This is particularly important in the pharmaceutical industry, where solubility can significantly affect a drug’s bioavailability .

Antibacterial Activities

Thiazole derivatives, which include “N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, have shown promising antibacterial activities . These compounds have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains .

Molecular Docking

Molecular docking studies have been conducted on thiazole derivatives, including "N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" . These studies suggest that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .

Synthesis of Betti Bases

Thiazole derivatives have been used in the synthesis of Betti bases . Betti bases are a new class of organic compounds that have gained importance in medicinal chemistry due to their interesting biological activity .

Safety and Hazards

Sigma-Aldrich provides the compound “3-METHYL-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-8-6-14-13(18-8)15-12(16)10-7-17-11-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWARHUYKHMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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